Sodium 3-amino-4-chlorobenzenesulphonate

Solubility Dye Intermediate Process Chemistry

Source the sodium salt of 3-amino-4-chlorobenzenesulfonic acid (CAS 59312-69-5) to ensure freely soluble characteristics essential for homogeneous diazotization and coupling reactions in azo dye synthesis. Unlike the sparingly soluble free acid, this sodium salt form avoids slurry handling and enables quantitative, high-yield reactions. The specific 3-amino-4-chloro regiochemistry is critical for directing the correct chromophore, shade, and lightfastness profile—substituting with the 5-amino-2-chloro isomer (CAS 88-43-7) leads to entirely different chromophoric systems and application failures. This intermediate is optimal for developing active, light-reactive yellow dyes for cotton with superior photostability. Procure this exact CAS to guarantee reaction efficiency and final product quality.

Molecular Formula C6H5ClNNaO3S
Molecular Weight 229.62 g/mol
CAS No. 59312-69-5
Cat. No. B12649365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-amino-4-chlorobenzenesulphonate
CAS59312-69-5
Molecular FormulaC6H5ClNNaO3S
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)[O-])N)Cl.[Na+]
InChIInChI=1S/C6H6ClNO3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1
InChIKeyFIOKHZOTSMOMDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-amino-4-chlorobenzenesulphonate (CAS 59312-69-5): A Specialized Azo Dye Intermediate


Sodium 3-amino-4-chlorobenzenesulphonate (CAS 59312-69-5) is the sodium salt of 3-amino-4-chlorobenzenesulfonic acid, a chlorinated aromatic amine sulfonate [1]. It belongs to the class of benzenesulfonate intermediates and is primarily utilized in the synthesis of azo dyes, where its specific 1,2,4-substitution pattern of amino, chloro, and sulfonate groups directs critical dye properties [2].

Why Free Acid or Isomeric Forms of Sodium 3-amino-4-chlorobenzenesulphonate Cannot Simply Be Substituted


The common practice of substituting the sodium salt with its free acid or using an isomeric chloroaniline sulfonate salt can critically undermine performance in aqueous dye synthesis. The sodium salt provides 'freely soluble' characteristics essential for homogeneous diazotization and coupling reactions, whereas the free acid is only sparingly to moderately soluble, leading to incomplete reactions and lower yields [1]. Furthermore, the specific 3-amino-4-chloro orientation is not interchangeable with the 5-amino-2-chloro isomer, as each directs the formation of distinct chromophores with differing shade, fastness, and application profiles, making generic substitution a direct risk to final product quality [2].

Quantifiable Performance Evidence for Sodium 3-amino-4-chlorobenzenesulphonate in Dye Synthesis


Aqueous Solubility: Sodium Salt vs. Free Acid Form

Sodium 3-amino-4-chlorobenzenesulphonate demonstrates 'freely soluble' behavior in water at ambient temperature, a critical requirement for efficient diazotization in aqueous media [1]. In contrast, its non-salified counterpart, 3-amino-4-chlorobenzenesulfonic acid, is characterized as 'sparingly soluble' to 'moderately soluble' under identical conditions [2]. The superior solubility of the sodium salt directly enables more homogeneous reaction mixtures, reducing processing time and minimizing unreacted starting material.

Solubility Dye Intermediate Process Chemistry

Light Fastness of Derived Reactive Dye: Chlorinated Intermediate vs. KE-Type Benchmark

The reactive light yellow dye synthesized using sodium 3-amino-4-chlorobenzenesulphonate (as 2-chloroaniline-5-sodium sulfonate) exhibits a color fastness to sunlight that is 1 to 2 grades higher than the prior commercial benchmark, Reactive Brilliant Yellow KE-3G [1]. This performance gain is a direct consequence of the chloro-substituted intermediate, which provides improved photostability to the final dye molecule, making it suitable for high-performance outdoor textiles.

Light Fastness Reactive Dye Textile Performance

Isomeric Substitution Pattern: Target Compound vs. 5-Amino-2-chloro Isomer

The 3-amino-4-chlorobenzenesulfonate pattern (derived from 2-chloroaniline-5-sulfonic acid) is established for producing reactive and acid dyes with specific shade and fastness profiles, as exemplified by its use in active light yellow reactive dyes [1]. The isomeric sodium 5-amino-2-chlorobenzenesulfonate, in contrast, is predominantly cited in the manufacture of a different portfolio of acid and direct dyes, including Acid Yellow 26 and Direct Yellow 42 [2]. This isomeric differentiation dictates that the two compounds are not interchangeable for achieving the same target dye molecule.

Isomeric Selectivity Dye Shade Control Application Specificity

Physical Form and Handling: Sodium Salt vs. Free Acid for Industrial Metering

Sodium 3-amino-4-chlorobenzenesulphonate is reported to have a melting point around 200 °C, significantly lower than the ~300 °C decomposition point of the free acid [1]. This lower thermal transition point, combined with its freely soluble nature, facilitates easier dissolution and liquid metering in automated dye synthesis plants, whereas the higher-melting, less soluble free acid often requires additional mechanical and thermal processing.

Solid Handling Melting Point Process Safety

Recommended Procurement Scenarios for Sodium 3-amino-4-chlorobenzenesulphonate Based on Product-Specific Evidence


High-Lightfastness Reactive Yellow Dye Manufacturing

Procurement is optimal when developing or scaling up active light yellow reactive dyes for cotton and viscose that require color fastness to sunlight 1-2 grades higher than standard KE-type products, as demonstrated in patent CN101544846B [1]. The chloro functionality of the intermediate is integral to achieving this photostability.

Aqueous-Phase Azo Coupling with Simplified Solubility Handling

For synthetic routes requiring homogeneous, freely soluble intermediates, the sodium salt form is the preferred input over the sparingly soluble free acid [2][3]. This avoids slurry handling and ensures quantitative diazotization, directly improving process efficiency and yield.

Isomerically-Specific Dye Chromophore Development

R&D laboratories and manufacturers designing dye molecules that rely on the 3-amino-4-chloro regiochemistry must specifically source this CAS 59312-69-5 intermediate, as procurement of the isomeric 5-amino-2-chlorobenzenesulfonate (CAS 88-43-7) will lead to entirely different chromophoric systems and application defects [1][4].

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